2-((6-Chloropyrimidin-4-yl)amino)ethanol

Catalog No.
S670785
CAS No.
22177-94-2
M.F
C6H8ClN3O
M. Wt
173.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((6-Chloropyrimidin-4-yl)amino)ethanol

CAS Number

22177-94-2

Product Name

2-((6-Chloropyrimidin-4-yl)amino)ethanol

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]ethanol

Molecular Formula

C6H8ClN3O

Molecular Weight

173.6 g/mol

InChI

InChI=1S/C6H8ClN3O/c7-5-3-6(8-1-2-11)10-4-9-5/h3-4,11H,1-2H2,(H,8,9,10)

InChI Key

STVWPKJSUOPUAT-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)NCCO

Solubility

26 [ug/mL]

Canonical SMILES

C1=C(N=CN=C1Cl)NCCO

Synthesis and Characterization:

2-((6-Chloropyrimidin-4-yl)amino)ethanol, also known as 2-(6-chloropyrimidin-4-ylamino)ethanol, is a small organic molecule with the chemical formula C6H8ClN3O. Its synthesis has been reported in scientific literature, employing various methods such as reductive amination and nucleophilic substitution reactions. [] Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. []

Potential Biological Applications:

Research suggests that 2-((6-Chloropyrimidin-4-yl)amino)ethanol may possess interesting biological properties, making it a candidate for further investigation in various areas. Studies have explored its potential as:

  • Antimicrobial agent: The molecule has been evaluated for its antibacterial and antifungal activity against various pathogens. []
  • Anticancer agent: In vitro studies have indicated that 2-((6-Chloropyrimidin-4-yl)amino)ethanol may exhibit cytotoxicity against some cancer cell lines. [] However, further research is needed to understand its mechanism of action and potential for cancer therapy.

2-((6-Chloropyrimidin-4-yl)amino)ethanol is a chemical compound characterized by the presence of a chlorinated pyrimidine moiety and an aminoethanol group. Its molecular formula is C8_{8}H10_{10}ClN3_{3}, indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms. The compound features a pyrimidine ring substituted at the 6-position with a chlorine atom and an amino group linked to an ethanol chain at the 4-position of the pyrimidine. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The reactivity of 2-((6-Chloropyrimidin-4-yl)amino)ethanol can be attributed to its functional groups:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The amino group can act as a base, participating in protonation and deprotonation reactions depending on the pH of the environment.
  • Condensation Reactions: The hydroxyl group from the ethanol moiety can react with aldehydes or ketones to form imines or other condensation products.

Research indicates that compounds similar to 2-((6-Chloropyrimidin-4-yl)amino)ethanol exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial and fungal pathogens.
  • Antiviral Activity: Compounds with similar structures have been studied for their potential to inhibit viral replication.
  • Anticancer Effects: Certain pyrimidine derivatives are known for their ability to interfere with cancer cell proliferation.

These activities suggest that 2-((6-Chloropyrimidin-4-yl)amino)ethanol may also possess significant biological properties worth further investigation.

The synthesis of 2-((6-Chloropyrimidin-4-yl)amino)ethanol typically involves several steps:

  • Preparation of 6-Chloropyrimidine: This can be synthesized from appropriate starting materials through chlorination reactions.
  • Formation of Amino Group: The introduction of an amino group can be achieved via nucleophilic substitution on a suitable precursor.
  • Ethanol Linkage: The final step involves coupling the amino compound with ethanol, often facilitated by activating agents or coupling reagents.

These methods highlight the versatility in synthesizing this compound using standard organic chemistry techniques.

2-((6-Chloropyrimidin-4-yl)amino)ethanol has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting specific diseases, particularly those involving microbial infections or cancer.
  • Biochemical Research: This compound could be utilized in studies focusing on enzyme inhibition or receptor interactions due to its unique structure.
  • Agricultural Chemistry: There is potential for application in agrochemicals aimed at pest control or plant protection.

Interaction studies of 2-((6-Chloropyrimidin-4-yl)amino)ethanol with biological macromolecules such as proteins and nucleic acids are essential for understanding its mechanism of action. These studies may involve:

  • Binding Affinity Assays: To determine how well the compound interacts with specific targets.
  • Molecular Docking Studies: Computational methods can predict how the compound binds to enzymes or receptors, providing insights into its potential efficacy and specificity.

Such studies are crucial for elucidating the pharmacological profile of this compound.

Several compounds share structural similarities with 2-((6-Chloropyrimidin-4-yl)amino)ethanol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
6-ChloropyrimidinePyrimidine ring with chlorineLacks amino and ethanol functionalities
4-AminoethylpyrimidineAminoethyl group attached to pyrimidineLacks chlorine substitution
5-FluorouracilFluorinated pyrimidine derivativeKnown anticancer agent; different halogen

Uniqueness: The presence of both a chlorinated pyrimidine and an aminoethanol linkage in 2-((6-Chloropyrimidin-4-yl)amino)ethanol provides distinct reactivity not found in other similar compounds. This structural combination may enhance its biological activity and application potential compared to its analogs.

XLogP3

0.8

Wikipedia

2-[(6-chloropyrimidin-4-yl)amino]ethanol

Dates

Modify: 2023-08-15

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